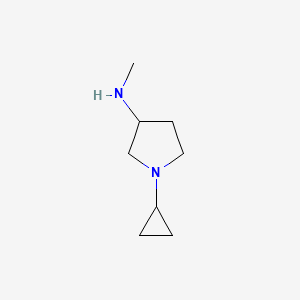
5-(ethylamino)-2,3-dihydro-1H-1,3-benzodiazol-2-one
Vue d'ensemble
Description
5-(ethylamino)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a versatile chemical compound with a unique structure that makes it ideal for various scientific studies. It is used in drug discovery, organic synthesis, and material science research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazoles, including 5-(ethylamino)-2,3-dihydro-1H-1,3-benzodiazol-2-one, can be achieved through various methods. One common approach involves the cyclocarbonylation of 1,2-diaminobenzenes. This method typically uses reagents such as 1,1’-carbonyldiimidazole, phosgene, triphosgene, and ureas . Another method involves the transformation of benzimidazolium salts, which can be achieved through ring opening and unusual C–O bond cleavage of an alkoxide .
Industrial Production Methods: Industrial production of benzimidazoles often involves large-scale cyclocarbonylation processes using reagents like phosgene or triphosgene under controlled conditions. These methods are optimized for high yield and efficiency, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(ethylamino)-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions can be carried out using reagents like halogens, alkyl halides, and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can lead to the formation of more reduced benzimidazole compounds.
Applications De Recherche Scientifique
5-(ethylamino)-2,3-dihydro-1H-1,3-benzodiazol-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery, particularly for developing new therapeutic agents.
Industry: The compound is used in material science research for developing new materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-(ethylamino)-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the compound’s structure .
Comparaison Avec Des Composés Similaires
5-(ethylamino)-2,3-dihydro-1H-1,3-benzodiazol-2-one can be compared with other similar compounds, such as:
1,3-dihydro-2H-benzimidazol-2-ones: These compounds share a similar core structure but differ in their substituents, leading to variations in their properties and applications.
2-phenylbenzimidazoles: These compounds have a phenyl group attached to the benzimidazole ring, which can influence their biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific substituents, which confer distinct properties and make it suitable for various scientific applications.
Propriétés
IUPAC Name |
5-(ethylamino)-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-2-10-6-3-4-7-8(5-6)12-9(13)11-7/h3-5,10H,2H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPRNAFXUBTDGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC2=C(C=C1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-2-[(methylamino)methyl]aniline](/img/structure/B1517512.png)





![3-[(Cyclopentylmethyl)amino]propanenitrile](/img/structure/B1517523.png)
![4-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1517524.png)






